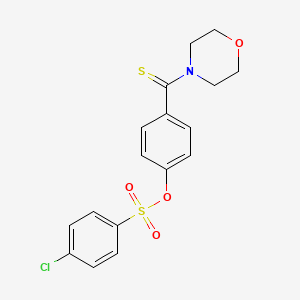
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate, also known as D609, is a chemical compound that has been widely used in scientific research for its various pharmacological properties. This compound is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in various cellular processes.
Mecanismo De Acción
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate exerts its pharmacological effects by inhibiting PC-PLC, which is involved in the cleavage of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. DAG is a signaling molecule that activates protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PC-PLC, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate reduces the production of DAG and downstream activation of PKC, leading to various physiological effects.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, reduction of inflammation, and improvement of cognitive function. These effects are mediated by the inhibition of PC-PLC and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has several advantages for lab experiments, including its potent inhibitory effects on PC-PLC, its broad range of therapeutic applications, and its relatively low toxicity. However, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate also has some limitations, including its low solubility in water and its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research of 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and delivery methods. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate and to identify potential off-target effects. Overall, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has great potential as a therapeutic agent for various diseases and warrants further investigation.
Métodos De Síntesis
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(morpholin-4-yl)thiophenol in the presence of a base. The resulting product is then treated with sodium hydroxide to yield 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate.
Aplicaciones Científicas De Investigación
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been found to protect against ischemia-reperfusion injury and reduce myocardial infarction size. In neurological research, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to improve cognitive function and protect against neurodegenerative diseases.
Propiedades
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c18-14-3-7-16(8-4-14)25(20,21)23-15-5-1-13(2-6-15)17(24)19-9-11-22-12-10-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDUGIPQHGPERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4894616.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)
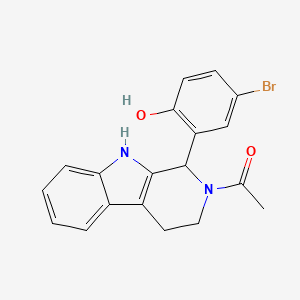
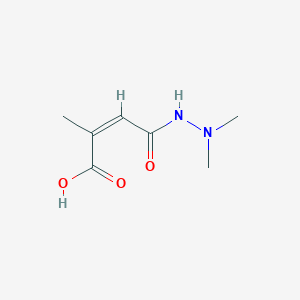
![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)
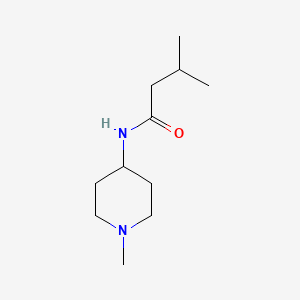
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
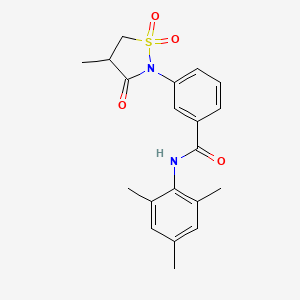
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)